Morpholine, 4-tridecanoyl-

Description

BenchChem offers high-quality Morpholine, 4-tridecanoyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-tridecanoyl- including the price, delivery time, and more detailed information at info@benchchem.com.

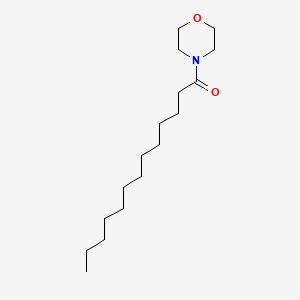

Structure

2D Structure

3D Structure

Properties

CAS No. |

101831-42-9 |

|---|---|

Molecular Formula |

C17H33NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

1-morpholin-4-yltridecan-1-one |

InChI |

InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(19)18-13-15-20-16-14-18/h2-16H2,1H3 |

InChI Key |

LEHHXQAJLHGVBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCOCC1 |

Origin of Product |

United States |

The Morpholine Core in Chemical Biology and Research

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and chemical biology. Its unique physicochemical properties, including its pKa, water solubility, and metabolic stability, make it a desirable component in the design of therapeutic agents. The presence of the morpholine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

In drug discovery, the morpholine core is often incorporated to enhance a compound's solubility and bioavailability. Its ability to form hydrogen bonds and its conformational flexibility allow for effective interaction with biological targets. Numerous approved drugs across various therapeutic areas, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, feature the morpholine structure, underscoring its importance in the development of clinically successful pharmaceuticals.

Discovery and Initial Characterization of 4 Tridecanoylmorpholine As a Bioactive Metabolite

The discovery of 4-tridecanoylmorpholine is linked to the study of secondary metabolites from the filamentous fungus Trichoderma harzianum. This fungus is well-regarded for its biocontrol properties, which are largely attributed to the diverse array of bioactive compounds it produces. In a study focused on the development of a next-generation formulation against the plant pathogen Fusarium oxysporum, researchers conducted an extensive analysis of the metabolites produced by T. harzianum. frontiersin.org

Through the use of sophisticated analytical techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), scientists were able to identify a range of compounds from the fungal extract. Among these, 4-tridecanoylmorpholine was identified as a major non-volatile component in the bioactive antifungal fraction of the ethyl acetate (B1210297) extract of T. harzianum. frontiersin.org This discovery highlighted 4-tridecanoylmorpholine as a key contributor to the antifungal activity of the fungus.

The initial characterization of 4-tridecanoylmorpholine was primarily based on its mass spectral data, which allowed for the determination of its chemical formula and structure. The "tridecanoyl-" portion of the name indicates the presence of a 13-carbon acyl chain attached to the nitrogen atom of the morpholine (B109124) ring.

Table 1: Identification of Morpholine, 4-tridecanoyl- from Trichoderma harzianum

| Analytical Technique | Finding | Reference |

| UPLC-MS | Identified as a major non-volatile compound in the bioactive antifungal fraction. | frontiersin.org |

Significance of N Acyl Morpholines in Contemporary Chemical Research

Strategies for the Formation of the Morpholine Ring System

The morpholine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. ijcce.ac.ir Consequently, a variety of synthetic methods have been developed to construct this heterocyclic system. These strategies often involve intramolecular cyclization or multicomponent reactions, frequently employing metal catalysts to enhance efficiency and control selectivity. nih.govresearchgate.net

Cyclization reactions represent a primary route to the morpholine core. A common strategy involves the intramolecular cyclization of appropriately substituted amino alcohols. For instance, N-propargylamines have been utilized as versatile precursors for synthesizing substituted morpholines through reactions like 6-exo-dig cyclization. ijcce.ac.ir Another established approach is the reaction of vicinal amino alcohols with α-halo acid chlorides, which facilitates the annulation to form the morpholine ring. nih.gov

Halocyclization is another effective strategy that can prevent undesired intermolecular side reactions. researchgate.net Furthermore, gold-catalyzed cyclization of alkynylamines or alkynylalcohols provides a convenient and efficient method for constructing the morpholine framework, proceeding through a cascade cyclization and isomerization mechanism. rsc.orgrsc.org

Catalysis plays a pivotal role in modern morpholine synthesis, offering mild reaction conditions and access to highly substituted derivatives. researchgate.net Various metal catalysts, including gold, copper, indium, and platinum, have been successfully employed. ijcce.ac.irnih.govrsc.orgdiva-portal.org

Gold(I) catalysts, for example, are effective in promoting the 6-exo cyclization of alkynylamines with as little as 1 mol% catalyst loading. rsc.org Copper-catalyzed methods are also prominent. A copper-catalyzed three-component reaction using amino alcohols, aldehydes, and diazomalonates allows for the synthesis of highly substituted, unprotected morpholines. nih.gov Another copper-promoted method achieves the stereoselective synthesis of morpholines through the oxyamination of alkenes. nih.gov Lewis acids like Indium(III) triflate have been shown to catalyze halonium generation for subsequent morpholine synthesis. nih.gov

| Catalyst System | Reactants | Reaction Type | Reference |

| Gold(I) Chloride (AuCl) | Alkynylamines/Alkynylalcohols | 6-exo Cyclization | rsc.org |

| Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamide, TsNH₂ | Oxyamination/Cyclization | nih.gov |

| Copper Catalyst | Amino alcohols, Aldehydes, Diazomalonates | Three-Component Annulation | nih.gov |

| Indium(III) triflate (In(OTf)₃) | 2-nitrobenzenesulfonyl-protected amino alcohol, Alkene | Halonium-initiated Cyclization | nih.gov |

| Platinum(IV) chloride (PtCl₄) | N-propargylamines | Hydroalkoxylation/Prins-type cyclization | ijcce.ac.ir |

Acylation Chemistry for N-Substitution in Morpholines

Once the morpholine ring is obtained, the introduction of an acyl group at the nitrogen atom is typically achieved through N-acylation. This reaction is fundamental for producing a vast range of morpholine amides, including 4-tridecanoylmorpholine. These amides are not only valuable final products but also serve as important intermediates in organic synthesis, for example, as alternatives to Weinreb amides for the synthesis of ketones or acylsilanes. researchgate.net

The direct N-tridecanoylation of morpholine can be accomplished using several standard acylation methods. The most common approach involves the reaction of morpholine with tridecanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. acs.org

A general procedure would involve dissolving morpholine in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and then adding tridecanoyl chloride, often dropwise, at a controlled temperature (e.g., 0 °C to room temperature). google.com The use of an acid scavenger, like triethylamine (B128534) or pyridine, is crucial to drive the reaction to completion. google.com Alternatively, for a biphasic system, an aqueous solution of a base like potassium hydroxide (B78521) can be used. google.com

Another potential route employs thioesters, such as S-methyl tridecanethioate, as the acyl source in the presence of a base like cesium carbonate, which offers a milder and highly chemoselective alternative to acyl chlorides. nih.gov

Optimizing the synthesis of N-acyl morpholines is key to achieving high yields and purity while minimizing side reactions. Several parameters can be adjusted, including the choice of solvent, base, temperature, and reaction time. acs.orgnih.gov

For acylation with acyl chlorides, the choice of base is critical. Organic bases like triethylamine or N-methylmorpholine are commonly used in non-aqueous solvents. nih.gov The reaction temperature is often kept low initially to control the exothermic reaction before being allowed to warm to room temperature or heated to ensure completion. acs.org The solvent system can also significantly influence the reaction outcome; for instance, a biphasic system (e.g., diethyl ether and aqueous NaOH) can be effective. acs.org In some cases, microwave irradiation has been used to accelerate reaction rates and improve yields for N-acylation reactions. nih.gov

| Parameter | Variation | Purpose | Reference |

| Acylating Agent | Acyl Chloride (e.g., Tridecanoyl chloride) vs. Thioester | Reactivity vs. Selectivity/Stability | google.comnih.gov |

| Base | Organic (e.g., Triethylamine) vs. Inorganic (e.g., NaOH, Cs₂CO₃) | Homogeneous vs. Heterogeneous/Biphasic conditions | acs.orgnih.govnih.gov |

| Solvent | Aprotic (e.g., DCM, THF) vs. Biphasic (e.g., Ether/Water) | Solubility and reaction medium | acs.orggoogle.com |

| Temperature | 0 °C to reflux | Control of exothermicity and reaction rate | acs.org |

| Agitation | Stirring vs. Shaking | Ensuring homogeneity, especially in heterogeneous systems | nih.gov |

Derivatization and Analog Synthesis of 4-Tridecanoylmorpholine

Derivatization is the chemical modification of a compound to create a new compound with properties suitable for a specific purpose, such as enhancing detectability for analysis or creating analogs for structure-activity relationship studies. researchgate.netchromatographyonline.com The 4-tridecanoylmorpholine molecule offers several sites for potential derivatization.

While the amide bond itself is generally stable, the long alkyl chain (tridecanoyl group) and the morpholine ring can be modified. For instance, analogs could be synthesized by introducing functional groups onto the morpholine ring prior to acylation. The use of substituted amino alcohols in the initial ring formation allows access to morpholines with substituents at various positions, which can then be acylated to produce analogs of 4-tridecanoylmorpholine. nih.gov

Furthermore, the tridecanoyl chain could be altered. Analogs could be prepared by using different acyl chlorides in the N-acylation step, for example, those with unsaturation, branching, or terminal functional groups. google.com The core amide structure can also be used as a handle for further chemical transformations, although this is less common for simple N-acyl morpholines. For analytical purposes, derivatization is often employed to add a chromophore or fluorophore to a molecule, though this is more relevant for the parent morpholine or its precursors rather than the already functionalized 4-tridecanoylmorpholine. chromatographyonline.comthermofisher.com

Modifications of the Acyl Chain in N-Acyl Morpholine Analogs

The structure of the acyl chain in N-acyl morpholine analogs can be extensively modified to explore structure-activity relationships for various applications. These modifications can include altering the chain length, introducing unsaturation, branching, or incorporating cyclic or aromatic moieties.

For example, research on N-acyl-homoserine lactone analogs involved the introduction of ramified alkyl, cycloalkyl, or aryl substituents at the extremity of the acyl chain. nih.gov This highlights the chemical feasibility of creating a diverse library of N-acyl morpholines with varying acyl groups. In the context of 4-tridecanoyl-morpholine, analogs could be synthesized by starting with modified 13-carbon fatty acids or their derivatives.

The table below illustrates potential modifications to the tridecanoyl chain and the corresponding starting materials that could be used for the synthesis of N-acyl morpholine analogs.

| Acyl Chain Modification | Example of Modified Acyl Group | Corresponding Starting Material for Synthesis |

| Introduction of Unsaturation | (Z)-Tridec-9-enoyl | (Z)-Tridec-9-enoic acid or its acyl chloride |

| Branching | 11-Methyl-dodecanoyl | 11-Methyldodecanoic acid or its acyl chloride |

| Introduction of a Cyclic Moiety | Cyclohexyl-dodecanoyl | Cyclohexyl-dodecanoic acid or its acyl chloride |

| Introduction of an Aromatic Moiety | 4-Phenyl-nonanoyl | 4-Phenylnonanoic acid or its acyl chloride |

These modifications allow for the fine-tuning of the physicochemical properties of the resulting N-acyl morpholine, which can be crucial for its intended application.

Substituent Effects on Synthetic Efficiency and Yield

The efficiency and yield of N-acyl morpholine synthesis can be influenced by the nature of the substituents on both the morpholine ring and the acyl chain.

Substituents on the Morpholine Ring: The presence of substituents on the morpholine ring can affect the nucleophilicity of the nitrogen atom and introduce steric hindrance. For instance, the synthesis of more complex morpholines from primary amines has been studied, and it was found that reactions with 1,2-amino alcohols bearing substituents beta to the nitrogen generally resulted in lower isolated yields. chemrxiv.org This suggests that steric bulk near the reacting nitrogen can impede the acylation reaction.

Substituents on the Acyl Chain: The electronic and steric properties of the acylating agent also play a role. Highly reactive acylating agents like acyl chlorides generally give high yields. However, the nature of the acyl chain itself can have an impact. For instance, in the synthesis of N-acyl-morpholine-4-carbothioamides, a series of derivatives with different acyl chains were synthesized, indicating the versatility of the reaction but also suggesting potential variations in yield based on the specific acyl group. researchgate.net

The table below summarizes the potential effects of substituents on the synthesis of N-acyl morpholines.

| Substituent Location | Type of Substituent | Potential Effect on Synthesis |

| Morpholine Ring (beta to Nitrogen) | Bulky alkyl groups | Decreased reaction rate and yield due to steric hindrance. chemrxiv.org |

| Acyl Chain (alpha to carbonyl) | Electron-withdrawing groups | May increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. |

| Acyl Chain (alpha to carbonyl) | Bulky groups | May decrease the reaction rate due to steric hindrance around the reaction center. |

Identification of 4-Tridecanoylmorpholine as an Antifungal Metabolite

While specific studies identifying 4-Tridecanoylmorpholine as a naturally occurring antifungal metabolite are not detailed in the surveyed literature, the principles of microbial production of bioactive compounds and the known antifungal properties of morpholine derivatives provide a strong basis for its investigation as such.

Microorganisms, including bacteria, fungi, and microalgae, are well-established producers of a vast array of secondary metabolites with significant biological activities. nih.govmdpi.com These natural products can be optimized through various strategies, including the engineering of metabolic pathways and optimization of fermentation conditions. mdpi.comfrontiersin.org For instance, filamentous fungi are known to produce complex secondary metabolites like gibberellins (B7789140) and abscisic acid. nih.gov The production of lipids and other valuable bioproducts from microbial biomass is an area of intensive research. mdpi.com

The synthesis of 4-Tridecanoylmorpholine could potentially be achieved through microbial fermentation. Recombinant microorganisms have been successfully engineered to produce specific chemicals, such as 4-hydroxybutyrate (4HB), by introducing specific genes. nih.gov For example, strains of Aeromonas hydrophila, Escherichia coli, and Pseudomonas putida have been modified to convert 1,4-butanediol (B3395766) into 4HB. nih.gov A similar bio-engineering approach could theoretically be applied to produce N-acylmorpholines like 4-Tridecanoylmorpholine.

The use of beneficial microorganisms to control plant diseases is a well-documented, eco-friendly strategy. mdpi.com These antagonists can suppress phytopathogens through various mechanisms, including competition for nutrients, secretion of antibiotic compounds, and hyperparasitism. mdpi.comresearchgate.net Fungi such as Trichoderma species and bacteria like Bacillus and Serratia have demonstrated significant antagonistic activity against a wide range of plant pathogens. researchgate.netnih.govscielo.org.mx

While direct preclinical data on 4-Tridecanoylmorpholine's activity against phytopathogens is not available in the provided search results, several other morpholine derivatives are used commercially as systemic fungicides to control plant pathogenic fungi, particularly powdery mildews and rusts. portlandpress.comacs.org Compounds like Fenpropimorph (B1672530), Tridemorph (B114830), and Aldimorph are effective against these agricultural threats. portlandpress.com The antagonistic activity of these compounds serves as a strong indicator for the potential of other morpholine derivatives, including 4-Tridecanoylmorpholine, to exhibit similar properties. Studies have shown that beneficial fungi can inhibit the growth of phytopathogens like Alternaria alternata and Fusarium oxysporum by over 50% in some cases. mdpi.com

Proposed Mechanisms of Antifungal Action for Morpholine Analogs

The primary mechanism of antifungal action for the morpholine class of fungicides is the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis. researchgate.netnih.govalazharpharmacy.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making its synthesis pathway an attractive target for selective antifungal agents. researchgate.netresearchgate.net

Morpholine antifungals are distinguished by their ability to inhibit two key enzymes in the ergosterol biosynthesis pathway. portlandpress.comnih.gov This dual-target action makes it more difficult for fungi to develop resistance, as it would require mutations in two separate genes. researchgate.netresearchgate.net

The primary enzymatic targets are:

Sterol Δ14-reductase (ERG24): This enzyme is responsible for reducing the double bond at the C-14 position.

Sterol Δ8-Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position. portlandpress.comresearchgate.netnih.gov

Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of aberrant sterol intermediates, such as ignosterol (B1194617) and other Δ8,14-sterols. portlandpress.comnih.gov This alteration of the sterol profile disrupts the physical properties and functions of the cell membrane, including fluidity and the activity of membrane-bound enzymes, ultimately impeding fungal growth. researchgate.netapsnet.org

| Morpholine Antifungal | Primary Enzyme Targets | Effect |

|---|---|---|

| Fenpropimorph | Sterol Δ14-reductase, Sterol Δ8-Δ7-isomerase | Inhibition of ergosterol synthesis, accumulation of ignosterol portlandpress.comnih.gov |

| Amorolfine | Sterol Δ14-reductase, Sterol Δ8-Δ7-isomerase | Inhibition of ergosterol synthesis, accumulation of intermediates researchgate.netalazharpharmacy.com |

| Tridemorph | Primarily Sterol Δ8-Δ7-isomerase | Inhibition of ergosterol synthesis apsnet.orgbiorxiv.org |

The molecular basis for the inhibitory action of morpholines involves their structural similarity to carbocationic high-energy intermediates (HEIs) that are formed during the sterol biosynthesis reactions. portlandpress.com At physiological pH, the morpholine ring can become protonated, forming a morpholinium cation. portlandpress.com This charged structure mimics the transition states of the substrates for sterol Δ14-reductase and Δ8-Δ7-isomerase, allowing the fungicide to bind tightly to the active sites of these enzymes and block their function. portlandpress.com

The resulting depletion of ergosterol and accumulation of toxic intermediate sterols compromise the integrity and function of the fungal plasma membrane and endoplasmic reticulum. portlandpress.com This disruption is the ultimate cause of the fungistatic or fungicidal effect observed. alazharpharmacy.comresearchgate.net The effectiveness of various N-substituted morpholine derivatives often correlates with the nature of the hydrophobic substituent on the nitrogen atom. researchgate.net

Broader Biological Activities of Morpholine Derivatives Relevant to Mechanistic Understanding (Non-Human, Non-Clinical)

Beyond their well-established antifungal properties, morpholine derivatives exhibit a range of other biological activities in non-human and non-clinical contexts that contribute to a broader understanding of their mechanisms.

Morpholine-containing compounds are utilized in agriculture not only as fungicides but also as herbicides, insecticides, and plant growth regulators. acs.org This wide spectrum of activity suggests that morpholine derivatives can interact with various biological targets across different organisms.

In higher plants, morpholine fungicides can have inhibitory effects on growth, although typically at concentrations higher than those used for disease control. portlandpress.com For example, tridemorph and fenpropimorph have been shown to reduce the shoot and root growth of maize, barley, and wheat seedlings at certain concentrations. portlandpress.com This phytotoxicity is also linked to the inhibition of sterol biosynthesis, as plants produce phytosterols (B1254722) through pathways that share some homologous enzymes with the fungal ergosterol pathway. biorxiv.org Specifically, morpholines can inhibit the plant enzymes cycloeucalenol-obtusifoliol isomerase (CPI), C-14 sterol reductase (FK), and C-8,7 sterol isomerase (HYD1). biorxiv.org

The structural versatility of the morpholine ring allows it to be incorporated into a wide variety of molecules, conferring desirable physicochemical and metabolic properties. researchgate.netnih.govsci-hub.se Its ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its capacity to bind to diverse biological targets, including enzymes and receptors. researchgate.netnih.gov This inherent versatility underpins the broad range of biological activities observed for this class of compounds, from antimicrobial to plant growth regulation. acs.orgresearchgate.net

Enzyme Inhibition Studies

The primary antifungal mechanism of morpholine derivatives, including Morpholine, 4-tridecanoyl-, involves the targeted inhibition of specific enzymes crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netnih.gov The absence or depletion of ergosterol compromises the structural integrity and fluidity of the membrane, leading to fungal growth inhibition and cell death.

Research has identified two key enzymes in the ergosterol biosynthesis pathway that are inhibited by morpholine fungicides:

Sterol Δ14-reductase: This enzyme catalyzes the reduction of the Δ14 double bond in sterol precursors.

Sterol Δ7-Δ8-isomerase: This enzyme is responsible for the isomerization of the Δ8 double bond to a Δ7 double bond in the sterol backbone.

The inhibition of these two distinct enzymes in the same pathway makes it more challenging for fungi to develop resistance, as it would necessitate mutations in two separate genes. mdpi.com While specific kinetic data for Morpholine, 4-tridecanoyl- is not extensively detailed in the public domain, the inhibitory action on these enzymes is a hallmark of the morpholine class of antifungals.

Table 1: Key Enzymes Inhibited by Morpholine Antifungals

| Enzyme Target | Pathway | Consequence of Inhibition |

| Sterol Δ14-reductase | Ergosterol Biosynthesis | Accumulation of ignosterol and other toxic 14-methylated sterols, disruption of membrane function. |

| Sterol Δ7-Δ8-isomerase | Ergosterol Biosynthesis | Depletion of ergosterol, accumulation of aberrant sterols, leading to altered membrane permeability and fluidity. |

Receptor Modulation and Interaction Dynamics

The current body of scientific literature primarily focuses on the direct enzyme inhibition by morpholine fungicides as their main mode of antifungal action. Detailed studies on the specific modulation of or interaction with fungal receptors by Morpholine, 4-tridecanoyl- are not extensively available.

The lipophilic nature of the tridecanoyl side chain combined with the polar morpholine ring gives the molecule an amphiphilic character. nih.gov This structure facilitates its interaction with the lipid-rich environment of the fungal cell membrane, which is the location of the target enzymes. It is plausible that this interaction is a prerequisite for reaching and inhibiting its enzymatic targets within the membrane, though specific receptor-mediated uptake or modulation has not been clearly elucidated for this compound.

Structure Activity Relationship Sar and Computational Studies of N Acyl Morpholines

Elucidation of Structure-Activity Relationships in Morpholine (B109124) Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a compound influence its biological activity. nih.gov For N-acyl morpholines, SAR analysis focuses on the N-acyl side chain and substitutions on the morpholine ring itself. e3s-conferences.org

The length of the N-acyl chain is a critical determinant of the biological activity in morpholine derivatives. Lipophilic aliphatic chains can enhance properties like membrane permeability. researchgate.net Research into N-alkylmorpholine derivatives has demonstrated a clear link between the length of the alkyl chain and antibacterial efficacy.

One study on a series of N-alkylmorpholinium salts investigated their effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA), with the alkyl chain length varying from 1 to 18 carbons. The findings established a distinct SAR, where compounds with intermediate chain lengths showed the highest potency. Specifically, derivatives with chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the most significant bactericidal effects. chemrxiv.org In contrast, compounds with short chains (fewer than 5 carbons) were found to be inactive. chemrxiv.org This suggests that an optimal lipophilicity is required for potent activity, which is achieved with a chain length in the C12 to C16 range. This implies that Morpholine, 4-tridecanoyl- (a C13 acyl chain) falls within this optimal range for potential antibacterial activity.

Table 1: Influence of N-Alkyl Chain Length on Antibacterial Activity against MRSA

| Chain Length | Compound Type | Biological Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| < C5 | Short Chain | Inactive | chemrxiv.org |

| C12 - C16 | Intermediate Chain | 3.9 | chemrxiv.org |

| > C16 | Long Chain | Reduced Activity | chemrxiv.org |

For instance, in a study of 2-morpholinobenzoic acid derivatives, replacing the morpholine ring with a tetrahydropyranyl (THP) ring resulted in a significant loss of inhibitory activity against phosphatidylcholine-specific phospholipase C. nih.gov This finding highlights that the morpholinyl nitrogen is crucial for the compound's biological action in that context. nih.gov

Furthermore, the position of substituents on an associated aromatic ring, relative to the morpholine group, can also impact efficacy. Altering the substitution pattern of a central aromatic ring from a 1,2,5-relationship (acyl group, morpholine, N-benzylamine) to a 1,2,4-relationship led to a threefold decrease in inhibitory activity. nih.gov In other classes of compounds, substituents such as nitro and chloro groups on an arylidene ring attached to a morpholine-linked scaffold were found to be crucial for bioactivity. scispace.comeurjchem.com These studies collectively underscore the importance of the morpholine ring's integrity and its substitution pattern in defining the pharmacological activity of its derivatives. nih.govnih.gov

Computational Approaches to SAR Analysis

Computational methods are invaluable for predicting and explaining the structure-activity relationships of N-acyl morpholines. Techniques such as molecular docking, QSAR modeling, and molecular dynamics simulations provide atomic-level insights into how these compounds interact with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. scispace.com This method helps to understand the binding mode and affinity of a ligand, providing crucial information for drug design. For morpholine derivatives, docking studies have been employed to predict interactions with various biological targets, including enzymes and receptors. nih.govnih.gov

In one study, morpholine-linked thiazolidinone hybrids were docked against the bacterial enoyl-acyl carrier protein (Enoyl-ACP) reductase. The results showed a strong binding affinity, with a predicted binding energy of -8.6 kcal/mol for the most potent molecule. scispace.comeurjchem.com The primary forces driving this interaction were identified as van der Waals forces, hydrogen bonding, and hydrophobic interactions. scispace.comeurjchem.com Similarly, docking simulations of N-acyl-morpholine-4-carbothioamides suggested their potential to inhibit RNA, which was later confirmed by in vitro bioassays. nih.gov These studies demonstrate the power of molecular docking to identify potential biological targets and elucidate the specific interactions that govern the activity of morpholine-containing compounds. scispace.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov For N-acyl morpholines, 3D-QSAR models have been developed to understand the structural requirements for affinity to specific targets, such as the dopamine (B1211576) D₄ receptor. researchgate.net

A 3D-QSAR analysis performed using the GRID/GOLPE methodology on a series of 2,4-disubstituted morpholines identified key regions around the molecule that are important for biological affinity. researchgate.net These regions were situated near associated benzene (B151609) ring systems and the aliphatic amine of the morpholine ring. researchgate.net Such models can generate contour maps that visualize favorable and unfavorable regions for different physicochemical properties (e.g., steric, electrostatic), guiding the design of new derivatives with enhanced activity. researchgate.net For example, QSAR models have shown that electron-withdrawing and hydrophobic groups may not be advantageous for certain enzymatic activities. researchgate.net The development of statistically robust QSAR models is crucial for predicting the activity of novel morpholine derivatives and optimizing lead compounds. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.govmdpi.com This technique provides detailed information about the conformational dynamics and stability of molecules like N-acyl morpholines. researchgate.net The conformation of a molecule, or its three-dimensional shape, can significantly affect its ability to bind to a biological target and thus influences its activity. scholaris.ca

MD simulations have been used to study the behavior of N-formyl morpholine and N-acetyl morpholine at interfaces, revealing their surfactant-like properties. researchgate.net For more complex systems, MD simulations can reveal how a molecule's structure fluctuates in a biological environment, such as in solution or near a cell membrane. scholaris.ca This is critical because the lowest energy conformation in a vacuum may not be the biologically active conformation. Replica-exchange molecular dynamics combined with clustering analysis can efficiently sample the conformational space to identify the most probable and biologically relevant structures. scholaris.ca Understanding the conformational preferences of N-acyl morpholines is essential for accurately interpreting docking results and designing molecules that can adopt the optimal shape to interact with their target. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Detection of 4 Tridecanoylmorpholine

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for isolating 4-tridecanoylmorpholine from reaction mixtures or biological samples and for its quantification. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique suitable for the analysis of volatile and thermally stable compounds like 4-tridecanoylmorpholine. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. Due to its long alkyl chain, 4-tridecanoylmorpholine would require a high-temperature oven program to ensure elution.

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. The mass spectrometer detects and records the mass-to-charge ratio (m/z) of the parent ion and its various fragments. nih.govjocpr.com The retention time from the GC component combined with the mass spectrum from the MS component provides high specificity and sensitivity for analysis. jocpr.combiomedpharmajournal.orgnih.govphcogres.com

Key parameters for the GC-MS analysis of 4-tridecanoylmorpholine would include the selection of an appropriate low-polarity capillary column (e.g., a 5% phenyl polysiloxane) and optimization of the temperature program to achieve good peak shape and resolution.

Table 1: Predicted GC-MS Parameters for 4-Tridecanoylmorpholine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 70°C, ramp to 280-300°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Mass Analyzer | Quadrupole |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For samples where 4-tridecanoylmorpholine may be present in a complex, non-volatile matrix, or if the compound exhibits thermal instability, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. hplc.eucerealsgrains.org Given the significant nonpolar character of the tridecanoyl chain, reversed-phase HPLC (RP-HPLC) would be the most effective mode of separation.

In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. 4-Tridecanoylmorpholine would be strongly retained on the column due to hydrophobic interactions between its alkyl chain and the stationary phase. Elution is typically achieved using a gradient of an organic solvent (like acetonitrile or methanol) mixed with water. shimadzu.com Detection in HPLC can be accomplished using a UV detector, although the compound's lack of a strong chromophore means sensitivity would be limited to the far UV range (around 210 nm) where the amide bond absorbs.

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). nih.govresearchgate.net LC-MS allows for the determination of the molecular weight and provides structural information through fragmentation, making it a definitive tool for both identification and quantification, particularly at trace levels. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques used in LC-MS for compounds of this type. researchgate.net

Table 2: Typical HPLC/LC-MS Parameters for N-Acyl Amide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-50 °C |

| Detection (HPLC) | UV at 210 nm |

| Ionization (LC-MS) | ESI or APCI, positive ion mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of 4-tridecanoylmorpholine. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. jackwestin.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govresearchgate.net

For 4-tridecanoylmorpholine, the ¹H NMR spectrum would show distinct signals for the protons of the morpholine (B109124) ring, which are split into two groups adjacent to the oxygen and nitrogen atoms, and the protons of the long tridecanoyl chain. The ¹³C NMR spectrum would similarly display unique resonances for the morpholine carbons, the amide carbonyl carbon, and the carbons of the alkyl chain. Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the complete structural assignment. mdpi.commdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Tridecanoylmorpholine

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Morpholine H (next to O) | ~3.6-3.7 | ~66-67 |

| Morpholine H (next to N) | ~3.4-3.5 | ~42-46 |

| -C(O)-CH₂- | ~2.3 | ~33-34 |

| -(CH₂)₁₀- | ~1.2-1.3 | ~22-32 |

| -CH₃ | ~0.9 | ~14 |

| -C=O (Amide) | - | ~172-173 |

Predicted shifts are relative to TMS and can vary based on solvent and other conditions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. khanacademy.org The IR spectrum of 4-tridecanoylmorpholine would be dominated by a very strong and sharp absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). mdpi.com Other characteristic bands would include C-H stretching vibrations from the alkyl chain and morpholine ring, as well as C-O-C stretching from the ether linkage in the morpholine moiety. vscht.czgelest.com

Table 4: Characteristic IR Absorption Bands for 4-Tridecanoylmorpholine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850-2960 | Strong |

| Amide C=O | Stretching | 1630-1670 | Very Strong |

| Ether C-O-C | Stretching | 1115-1125 | Strong |

| Amide C-N | Stretching | 1200-1300 | Medium |

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. 4-Tridecanoylmorpholine lacks extensive conjugated systems or strong chromophores, and therefore is not expected to show significant absorbance in the visible or near-UV range. A weak absorption may be observed in the far-UV region (e.g., ~210-220 nm) due to the n→π* electronic transition of the amide carbonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. libretexts.orgchemguide.co.uk For 4-tridecanoylmorpholine, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the calculation of its elemental formula with high confidence.

When subjected to ionization, the molecule will fragment in predictable ways. miamioh.eduyoutube.com The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for 4-tridecanoylmorpholine would include:

Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring.

Formation of a stable acylium ion by cleavage of the C-N bond, which would be a prominent peak.

Cleavage within the morpholine ring, leading to characteristic fragment ions.

Fragmentation along the long alkyl chain.

Table 5: Predicted Key Mass Fragments for 4-Tridecanoylmorpholine (EI-MS)

| m/z Value | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 297 | [C₁₇H₃₅NO₂]⁺ | Molecular Ion (M⁺) |

| 199 | [CH₃(CH₂)₁₁CO]⁺ | Cleavage of the amide C-N bond (Acylium ion) |

| 114 | [C₅H₈NO]⁺ | Fragmentation of the morpholine ring |

| 86 | [C₄H₈N]⁺ | Alpha-cleavage at the morpholine ring |

The molecular formula for 4-tridecanoylmorpholine is C₁₇H₃₅NO₂.

Application of Chemometric Methods in Spectroscopic Data Analysis

The structural elucidation and detection of 4-Tridecanoylmorpholine, particularly in complex matrices, can generate vast and intricate spectroscopic datasets. nih.govnih.govresearchgate.net The manual interpretation of such data is often challenging, if not impossible. Chemometric methods offer a suite of mathematical and statistical tools to extract meaningful information from multivariate spectroscopic data, thereby enhancing the analytical workflow for compounds like 4-Tridecanoylmorpholine. nih.govnih.govresearchgate.net These techniques are instrumental in uncovering hidden patterns, building predictive models, and classifying samples based on their spectral fingerprints. spectroscopyonline.com

The core principle behind the application of chemometrics lies in its ability to analyze multiple variables (e.g., absorbances at different wavelengths or frequencies) simultaneously. This is a significant advancement over traditional univariate methods that consider only one variable at a time. For the analysis of 4-Tridecanoylmorpholine, this could involve the processing of data from techniques such as Near-Infrared (NIR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy. spectroscopyonline.comresearchgate.net

One of the primary applications of chemometrics is in exploratory data analysis. nih.govnih.gov Techniques like Principal Component Analysis (PCA) can be employed to reduce the dimensionality of complex spectroscopic data while retaining the most significant variance. spectroscopyonline.com For instance, if a series of 4-Tridecanoylmorpholine samples with varying concentrations or impurity profiles are analyzed, PCA can help visualize the clustering of these samples based on their spectral differences. This can be invaluable for identifying outliers or understanding the primary sources of variation within a dataset.

Furthermore, chemometric methods are pivotal in developing predictive models. nih.govnih.gov For the quantitative analysis of 4-Tridecanoylmorpholine, regression methods such as Partial Least Squares (PLS) regression are frequently utilized. nih.govspectroscopyonline.com PLS is particularly effective in handling spectral data where multicollinearity (high correlation between variables) is common. A PLS model can be calibrated using a set of standards with known concentrations of 4-Tridecanoylmorpholine and their corresponding spectra. Once validated, this model can be used to predict the concentration of the compound in unknown samples rapidly and non-destructively.

In the context of qualitative analysis, classification methods play a crucial role. nih.govnih.gov Techniques like Partial Least Squares Discriminant Analysis (PLS-DA) and Soft Independent Modeling of Class Analogies (SIMCA) can be used to build models that classify samples. nih.govnih.gov For example, a PLS-DA model could be developed to differentiate between spectra of pure 4-Tridecanoylmorpholine and those containing specific impurities or degradation products. This is particularly useful in quality control settings to ensure the purity and integrity of the compound.

To illustrate the application of chemometrics, consider a hypothetical scenario where NIR spectroscopy is used to monitor the synthesis of 4-Tridecanoylmorpholine. The reaction mixture contains the starting materials (morpholine and tridecanoyl chloride), the product (4-Tridecanoylmorpholine), and the solvent. A series of spectra are collected at different time points during the reaction.

Table 1: Hypothetical Principal Component Analysis (PCA) Results for Monitoring the Synthesis of 4-Tridecanoylmorpholine using NIR Spectroscopy

| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance |

| PC1 | 12.34 | 85.69 | 85.69 |

| PC2 | 1.45 | 10.07 | 95.76 |

| PC3 | 0.32 | 2.22 | 97.98 |

| PC4 | 0.15 | 1.04 | 99.02 |

This interactive table demonstrates how the first few principal components capture the majority of the variation in the spectral data, simplifying its interpretation.

In this hypothetical PCA, the first principal component (PC1) would likely be highly correlated with the conversion of reactants to the product, thus representing the progress of the reaction.

Following the exploratory analysis, a PLS regression model could be developed to predict the concentration of 4-Tridecanoylmorpholine in the reaction mixture.

Table 2: Hypothetical Performance of a PLS Regression Model for the Quantification of 4-Tridecanoylmorpholine

| Parameter | Calibration | Validation |

| Number of Samples | 30 | 15 |

| Number of Latent Variables | 4 | 4 |

| R² | 0.995 | 0.989 |

| Root Mean Square Error of Calibration (RMSEC) | 0.05 M | - |

| Root Mean Square Error of Prediction (RMSEP) | - | 0.08 M |

This interactive table showcases the key performance metrics of a predictive model. A high R² and low error values indicate a robust and accurate model.

The successful application of these chemometric methods provides a powerful framework for the in-depth analysis of spectroscopic data related to 4-Tridecanoylmorpholine, enabling enhanced process understanding and quality control.

Research Gaps and Future Directions in 4 Tridecanoylmorpholine Studies

Unexplored Biological Activities and Mechanistic Pathways (Non-Clinical)

A significant research gap exists concerning the biological activities of 4-tridecanoylmorpholine. Its structural motifs, featuring a morpholine (B109124) ring and a long acyl chain, suggest potential interactions with various biological targets, yet no substantive data is available. Future research should prioritize a systematic screening of its bioactivity profile.

Initial investigations could focus on its potential as an enzyme inhibitor, given that long-chain fatty acyl amides are known to interact with various hydrolases and transferases. High-throughput screening against a panel of enzymes, such as fatty acid amide hydrolase (FAAH) or various proteases, could yield initial hits. Subsequent mechanistic studies would be crucial to elucidate the mode of inhibition, whether it be competitive, non-competitive, or uncompetitive.

Furthermore, the morpholine moiety is a common feature in many bioactive compounds, suggesting that 4-tridecanoylmorpholine could exhibit a range of other pharmacological effects. Cellular assays to probe its impact on key signaling pathways, such as those involved in inflammation, cell proliferation, and metabolic regulation, are warranted.

Table 1: Hypothetical Screening Panel for Unexplored Biological Activities

| Target Class | Specific Examples | Assay Type | Potential Outcome |

| Hydrolases | Fatty Acid Amide Hydrolase (FAAH), Lipases | Enzyme Inhibition Assay | Identification of inhibitory activity |

| Kinases | Protein Kinase C (PKC), PI3K | Kinase Activity Assay | Modulation of signaling pathways |

| Ion Channels | TRP Channels, Voltage-gated ion channels | Patch-clamp Electrophysiology | Alteration of ion channel function |

| Nuclear Receptors | PPARs, LXR | Reporter Gene Assay | Agonist or antagonist activity |

Novel Synthetic Routes for Enhanced Scalability and Sustainability

Currently, detailed and optimized synthetic protocols for 4-tridecanoylmorpholine are not widely reported. The development of novel synthetic routes is essential for enabling its broader study and potential future applications. Future research in this area should focus on enhancing the scalability, efficiency, and sustainability of its synthesis.

Traditional methods for amide bond formation often rely on coupling reagents that can be expensive and generate significant waste. The exploration of greener synthetic methodologies would be a valuable contribution. hilarispublisher.comresearchgate.net This could include the use of catalytic methods, such as direct amidation reactions catalyzed by transition metals or enzymes (e.g., lipases). hilarispublisher.com Such approaches could offer higher atom economy and reduced environmental impact. researchgate.net

Furthermore, process optimization studies, including reaction parameter screening (temperature, solvent, catalyst loading) and the development of purification methods that avoid chromatography, would be crucial for producing 4-tridecanoylmorpholine on a larger scale.

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Method | Advantages | Challenges | Key Research Focus |

| Traditional Coupling Reagents | High yields, well-established | Stoichiometric waste, cost | Screening for more efficient and cost-effective reagents |

| Catalytic Direct Amidation | High atom economy, reduced waste | Catalyst development, reaction conditions | Optimization of catalyst and reaction parameters |

| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme stability and cost, substrate scope | Identification and engineering of suitable enzymes |

| Flow Chemistry | Improved safety and scalability | Initial setup cost, specialized equipment | Development of a continuous flow process |

Advanced Computational Modeling for Predictive Research

In the absence of experimental data, advanced computational modeling offers a powerful tool for predicting the physicochemical properties, potential biological targets, and metabolic fate of 4-tridecanoylmorpholine. researchgate.net Molecular docking studies could be employed to virtually screen this compound against libraries of protein structures, providing initial hypotheses about its potential biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models could also be developed once an initial dataset of analogs and their activities becomes available. researchgate.net These models could guide the design of new derivatives with improved potency and selectivity. Additionally, molecular dynamics simulations could provide insights into the dynamic behavior of 4-tridecanoylmorpholine when interacting with a putative target, helping to elucidate its mechanism of action at the atomic level.

Integration of Omics Data for Systems-Level Understanding of Biological Effects

Should initial biological screening identify significant activity for 4-tridecanoylmorpholine, the integration of multi-omics data will be crucial for a systems-level understanding of its effects. nih.govmdpi.comresearchgate.netmdpi.com Transcriptomics (RNA-seq), proteomics, and metabolomics studies on cells or model organisms treated with the compound could reveal global changes in gene expression, protein levels, and metabolite profiles. nih.govmdpi.com

This holistic view can help to identify the primary cellular pathways affected by 4-tridecanoylmorpholine and can uncover off-target effects. nih.gov The integration of these large datasets requires sophisticated bioinformatic tools and can provide a more comprehensive picture of the compound's biological impact than traditional targeted assays alone. nih.govmdpi.com

Potential as a Chemical Probe in Biological Systems

A well-characterized small molecule with a specific biological activity can serve as a valuable chemical probe to study biological processes. nih.govnih.govpageplace.de If 4-tridecanoylmorpholine is found to have a potent and selective interaction with a particular biological target, it could be developed into a chemical probe. nih.govpageplace.de

To be a useful chemical probe, a molecule should ideally possess several key attributes, including high potency, selectivity for its target, and cellular activity. nih.gov Future research could focus on optimizing the structure of 4-tridecanoylmorpholine to enhance these properties. Furthermore, the synthesis of tagged versions of the molecule (e.g., with a fluorescent dye or a biotin tag) would facilitate its use in pull-down assays to identify its binding partners and in imaging studies to visualize its subcellular localization.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-tridecanoyl-morpholine?

- Methodology : Adapt the alkylation reaction used for 4-dodecylmorpholine (). React morpholine with tridecanoyl chloride (or bromide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetonitrile. Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization. Yield optimization may require adjusting molar ratios (e.g., 1.2:1 acyl halide:morpholine) and reflux duration (6-12 hrs) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acyl halide.

Q. What analytical techniques are recommended for characterizing 4-tridecanoyl-morpholine?

- Structural Confirmation : Use H/C NMR to identify morpholine ring protons (δ ~3.6–2.4 ppm) and the tridecanoyl chain (δ ~0.8–1.3 ppm for terminal CH₃). Mass spectrometry (ESI-TOF or GC-MS) confirms molecular weight (expected [M+H]⁺: 298.3 g/mol). FT-IR can verify C=O stretching (~1650–1750 cm⁻¹) .

- Purity Analysis : Employ HPLC with UV detection (λ = 210–230 nm) or GC-FID.

Q. What are the key safety considerations when handling 4-tridecanoyl-morpholine in laboratory settings?

- Toxicity : While specific data on 4-tridecanoyl-morpholine is limited, morpholine derivatives can cause respiratory and dermal irritation ( ). Use PPE (gloves, goggles, fume hood). Avoid nitrosating agents (e.g., nitrites) to prevent carcinogenic N-nitrosomorpholine formation .

- Storage : Keep in airtight containers away from oxidizing agents.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Experimental Design : Use a factorial design (e.g., Box-Behnken) to test variables:

- Stoichiometry : Acyl halide:morpholine ratio (1:1 to 1.5:1).

- Temperature : 60–100°C (reflux range).

- Solvent : Compare acetonitrile vs. THF for polarity effects.

- Catalyst : Evaluate phase-transfer catalysts (e.g., TBAB) () .

- Data Analysis : Apply response surface methodology (RSM) to identify optimal conditions.

Q. How can researchers resolve contradictions in reported toxicity data for morpholine derivatives?

- Approach :

- Purity Assessment : Confirm compound purity via HPLC; impurities (e.g., unreacted morpholine) may skew toxicity results.

- In Vitro vs. In Vivo : Compare cytotoxicity assays (e.g., MTT on HEK-293 cells) with rodent exposure studies. Note that N-nitrosomorpholine (a potential byproduct) is carcinogenic, while morpholine itself is not classified as carcinogenic (Group 3, IARC) .

- Dose-Response Analysis : Use log-dose plots to differentiate acute vs. chronic effects.

Q. What mechanisms explain byproduct formation during 4-tridecanoyl-morpholine synthesis?

- Common Byproducts :

- N-Oxide Derivatives : Formed via oxidation (e.g., H₂O₂ or peracids). Monitor via H NMR (δ ~3.0–3.5 ppm for N-oxide protons) .

- Nitrosamines : Result from nitrosation under acidic conditions. Mitigate by avoiding nitrite-containing reagents and using antioxidants (e.g., ascorbic acid) .

- Mitigation Strategies : Optimize reaction pH (neutral to slightly basic) and use inert atmospheres (N₂/Ar).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.